molecular formula C10H10O4 B1198404 Piperonyl acetate CAS No. 326-61-4

Piperonyl acetate

Cat. No.: B1198404
CAS No.: 326-61-4
M. Wt: 194.18 g/mol
InChI Key: PFWYHTORQZAGCA-UHFFFAOYSA-N
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Description

Piperonyl acetate, also known as heliotropyl acetate, is an organic compound with the molecular formula C10H10O4. It is a member of the fragrance structural group aryl alkyl alcohol simple acid esters. This compound is commonly used as a fragrance ingredient due to its floral and sweet scent .

Biochemical Analysis

Biochemical Properties

Piperonyl acetate plays a significant role in biochemical reactions, particularly as an ester. Esters like this compound can react with acids to produce alcohols and acids, releasing heat in the process . This compound interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. Additionally, this compound may interact with proteins and other biomolecules through non-covalent interactions, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . This modulation can lead to changes in the expression of genes involved in detoxification and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, this compound has been shown to inhibit certain cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and disruptions in metabolic processes . It is crucial to determine the threshold doses to avoid adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by the body . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonyl acetate can be synthesized through a two-step reaction process. Initially, piperidine is used as a raw material, and the reaction is catalyzed by concentrated sulfuric acid. The first step involves preparing 3,4-dioxymethylene mandelic acid with glyoxylic acid. This is followed by a dehydroxylation reaction using phosphoric acid, metal iodized salt, and methanesulfonic acid to obtain the final product .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions: Piperonyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form piperonylic acid.

    Reduction: Reduction reactions can convert it to piperonyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Piperonyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperonyl butoxide: Used as a pesticide synergist.

    Piperonal: Used in the synthesis of fragrances and flavorings.

    Piperonyl alcohol: An intermediate in organic synthesis.

Uniqueness: Piperonyl acetate is unique due to its specific floral and sweet scent, making it highly valuable in the fragrance industry. Its chemical structure allows it to undergo a variety of reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl acetate
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InChI

InChI=1S/C10H10O4/c1-7(11)12-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3
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InChI Key

PFWYHTORQZAGCA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)OCO2
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Molecular Formula

C10H10O4
Record name PIPERONYL ACETATE
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DSSTOX Substance ID

DTXSID2025925
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Molecular Weight

194.18 g/mol
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Physical Description

Piperonyl acetate is a clear pale yellow liquid. Insoluble in water. (NTP, 1992), Solid, colourless oily liquid with a sweet, light, floral-fruity odour
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Boiling Point

150.00 to 151.00 °C. @ 10.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992), very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.227-1.239
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CAS No.

326-61-4
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Record name 1,3-Benzodioxole-5-methanol, 5-acetate
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Melting Point

51 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Piperonyl acetate metabolized in rabbits?

A1: Research indicates that this compound is metabolized into piperonylic acid in rabbits. Following an oral dose, approximately 70.5% of the administered this compound was recovered as piperonylic acid in the urine within three days. []

Q2: What is the main metabolic pathway of piperonyl acetone in rabbits?

A2: Piperonyl acetone, structurally similar to this compound, is primarily metabolized into 4-(3,4-methylenedioxyphenyl)-butan-2-ol in rabbits. This metabolite constitutes a significant portion of the excreted dose, reaching up to 81.5% in urine within three days post-administration. []

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